molecular formula C4H6ClNS B1266625 3-Chloropropyl isothiocyanate CAS No. 2799-72-6

3-Chloropropyl isothiocyanate

Cat. No.: B1266625
CAS No.: 2799-72-6
M. Wt: 135.62 g/mol
InChI Key: ZGFOBQSQLJDLKV-UHFFFAOYSA-N
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Description

3-Chloropropyl isothiocyanate, also known as 3-chloropropylmethyl isothiocyanate, is a colorless to pale yellow liquid with a pungent odor. It is a derivative of isothiocyanate, a functional group found in a variety of natural and synthetic compounds. This compound has a variety of uses in the industrial and scientific fields, including synthetic organic chemistry and biochemistry.

Scientific Research Applications

Synthesis Applications

3-Chloropropyl isothiocyanate plays a significant role in the synthesis of various chemical compounds. For instance, Karpyak, Obushak, and Ganushchak (2003) reported the formation of 3-Aryl-2-chloropropylisothiocyanates by the interaction of arene-diazonium chlorides with allyl isothiocyanate. These adducts are further used to form thiosemicarbazides and eventually transform into 2-thiazolines, indicating its utility in the creation of complex organic structures (Karpyak et al., 2003).

Pesticide Degradation

Research by Dungan and Yates (2003) delved into the degradation of fumigant pesticides, where compounds like methyl isothiocyanate (a derivative of isothiocyanate) are utilized for nematode, fungi, and weed control in agriculture. The study highlights the chemical and biological degradation mechanisms of these fumigants in soil, emphasizing the role of isothiocyanates in agricultural applications (Dungan & Yates, 2003).

Photolysis and Atmospheric Chemistry

Alvarez and Moore (1994) investigated the ultraviolet spectrum of methyl isothiocyanate and its photodissociation, revealing that sunlight effectively removes isothiocyanates from the atmosphere. This finding is crucial for understanding the atmospheric behavior of agricultural fumigants and their environmental impact (Alvarez & Moore, 1994).

Anticarcinogenic Properties

Isothiocyanates have shown promising results in cancer research. Yu et al. (1998) found that isothiocyanates can induce apoptosis in certain cancer cells through a caspase-3-dependent mechanism, suggesting their potential as chemopreventive agents (Yu et al., 1998). Similarly, Hecht (2000) reviewed the inhibition of carcinogenesis by isothiocyanates, particularly in lung and esophageal cancer models, through mechanisms such as enzyme inhibition and apoptosis enhancement (Hecht, 2000).

Mechanism of Action

Target of Action

3-Chloropropyl isothiocyanate, like other isothiocyanates (ITCs), primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also affects cytochrome P450 (CYP) enzymes .

Mode of Action

It is known that itcs cause down-regulation of cdk1, cdc 25c, gsh, and increase the accumulation of tyrosin 15 phosphorylated cdk1, phosphorylated cdc 25c, and up-regulation of p21 resulting in arrest of cell division in g2/m phase .

Biochemical Pathways

ITCs, including this compound, govern many intracellular targets and biochemical pathways. They modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that itcs are rapidly absorbed, achieving high absolute bioavailability at low dietary doses .

Result of Action

Itcs are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Action Environment

It is known that itcs are toxic and corrosive . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of certain cofactors.

Safety and Hazards

Safety data sheets suggest that 3-Chloropropyl isothiocyanate should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Biochemical Analysis

Cellular Effects

3-Chloropropyl isothiocyanate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isothiocyanates can induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . Additionally, they can inhibit the migration and invasion of cancer cells by modulating the expression of metastasis-related genes and proteins . These effects make this compound a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also modulate gene expression by affecting transcription factors and signaling pathways such as the NF-κB pathway . Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert protective effects by inducing the expression of detoxification enzymes and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and apoptosis . The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway. In this pathway, it is conjugated with glutathione, followed by enzymatic degradation and N-acetylation . This process helps in the detoxification and elimination of the compound from the body. Additionally, this compound can modulate metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, endoplasmic reticulum, or nucleus, where it interacts with specific biomolecules and modulates cellular processes .

Properties

IUPAC Name

1-chloro-3-isothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOBQSQLJDLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182269
Record name 3-Chloropropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-72-6
Record name 3-Chloropropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2799-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-chloropropyl isothiocyanate react with 2-aminobenzenesulfonamide?

A1: The research paper [] demonstrates that this compound reacts with 2-aminobenzenesulfonamide in isopropanol to yield 2-(3′-chloropropylthioureido)benzenesulfonamide. This reaction occurs with a 55% yield. []

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